molecular formula C14H21ClN2O2 B2886322 2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride CAS No. 1423024-89-8

2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride

Cat. No.: B2886322
CAS No.: 1423024-89-8
M. Wt: 284.78
InChI Key: KBSIMKPKCGMRRY-UHFFFAOYSA-N
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Description

2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an oxane ring, a phenyl group, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.

    Amide Bond Formation: The amide bond is formed by reacting an amine with an acyl chloride or anhydride. In this case, N-methylamine reacts with 2-phenylacetyl chloride to form N-methyl-2-phenylacetamide.

    Substitution Reaction: The oxane ring is then introduced through a substitution reaction where the amide nitrogen attacks the oxane precursor, forming the desired compound.

    Hydrochloride Formation: Finally, the hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the amide nitrogen.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The oxane ring can participate in nucleophilic substitution reactions, where the ring oxygen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Products may include phenolic derivatives or N-oxides.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, potentially forming azides or thioethers.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amide and phenyl groups, which are common motifs in bioactive molecules.

Medicine

In medicine, the compound may serve as a lead compound for drug development. Its structural features suggest potential activity as an analgesic or anti-inflammatory agent, although further research is needed to confirm these properties.

Industry

In industrial applications, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets. The amide bond and phenyl ring allow it to bind to proteins or enzymes, potentially inhibiting their activity. The oxane ring may enhance its binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-methyl-N-(tetrahydrofuran-4-yl)-2-phenylacetamide hydrochloride: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.

    2-amino-N-methyl-N-(oxan-4-yl)-2-benzylacetamide hydrochloride: Similar structure but with a benzyl group instead of a phenyl group.

Uniqueness

2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride is unique due to the presence of the oxane ring, which can impart different chemical and biological properties compared to similar compounds with different ring systems or substituents

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-16(12-7-9-18-10-8-12)14(17)13(15)11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSIMKPKCGMRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C(=O)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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